3-Chloro-1H-pyrrolo[2,3-c]pyridine
Description
Contextualization within Halogenated Pyrrolo[2,3-c]pyridine Derivatives
Halogenated pyrrolo[2,3-c]pyridines, including the 3-chloro derivative, are key intermediates in organic synthesis. The presence of the halogen atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This versatility has led to the synthesis of numerous derivatives with potential applications in drug discovery and materials science. For instance, other halogenated analogs such as 4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine and 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine are also utilized as versatile building blocks in the synthesis of complex pharmaceutical compounds. molport.com The specific positioning of the halogen atom on the pyrrolopyridine scaffold is crucial, as it dictates the regioselectivity of subsequent chemical modifications and ultimately influences the biological profile of the resulting molecules.
Significance of the Pyrrolo[2,3-c]pyridine Scaffold in Chemical Synthesis and Biological Research
The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole (B1212597), is a prominent nitrogen-containing heterocyclic system in drug development. researchgate.net Its structure is present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential. researchgate.netnuph.edu.uanbuv.gov.ua This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets.
The versatility of the pyrrolo[2,3-c]pyridine core has been harnessed to develop inhibitors for various enzymes, including kinases and lysine-specific demethylase 1 (LSD1), which are implicated in diseases like cancer. researchgate.netresearchgate.netnih.govumich.edunih.govnih.gov For example, derivatives of this scaffold have shown potent inhibitory activity against LSD1, a promising target for anticancer therapies. nih.govumich.edunih.gov Furthermore, the pyrrolopyridine framework is found in compounds with antimicrobial, anti-inflammatory, and neuroprotective properties. ontosight.ai The ability of this scaffold to serve as a template for diverse biological activities underscores its importance in the ongoing search for new therapeutic agents. researchgate.net
Table 1: Investigated Biological Activities of Pyrrolo[2,3-c]pyridine Derivatives
| Biological Activity | Target/Application | Reference |
|---|---|---|
| Anticancer | Kinase inhibitors, LSD1 inhibitors | researchgate.netresearchgate.netnih.govumich.edunih.govnih.govtandfonline.com |
| Antimicrobial | Inhibition of microbial growth | ontosight.ai |
| Anti-inflammatory | Modulation of inflammatory pathways | nih.gov |
| Neuroprotective | Treatment of neurodegenerative diseases | ontosight.ai |
| Antiviral | Inhibition of viral replication (e.g., HIV-1) | nih.gov |
| Antidiabetic | Reduction of blood glucose levels | nih.gov |
Historical Development and Emerging Research Trajectories for Pyrrolo[2,3-c]pyridine Systems
The synthesis and functionalization of pyrrolo[2,3-c]pyridine systems have evolved significantly over the years. researchgate.netnbuv.gov.ua Early synthetic methods have been complemented by modern techniques, including palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, which have expanded the accessible chemical space for these compounds. researchgate.netnbuv.gov.ua
Emerging research is focused on the development of more efficient and regioselective synthetic methodologies to access novel pyrrolo[2,3-c]pyridine derivatives. rsc.org A key area of interest is the design and synthesis of highly potent and selective inhibitors of various therapeutic targets. nih.govumich.edunih.govnih.gov Recent studies have highlighted the discovery of pyrrolo[2,3-c]pyridines as potent and reversible LSD1 inhibitors, demonstrating their potential in oncology. nih.govumich.edunih.gov The ongoing exploration of this scaffold is expected to yield new drug candidates and valuable molecular probes for biological research. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVCPZNYTPZOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 1h Pyrrolo 2,3 C Pyridine
Regioselective Synthesis of the Pyrrolo[2,3-c]pyridine Nucleus with 3-Chloro Substitution
The construction of the pyrrolo[2,3-c]pyridine core with a chlorine atom specifically at the 3-position is a primary challenge. Two main strategies are employed: building the bicyclic system with the chloro-substituent already incorporated or introducing it onto a pre-formed pyrrolopyridine framework.
De Novo Annulation Reactions for Core Formation
De novo synthesis involves the construction of the pyrrolo[2,3-c]pyridine ring system from acyclic or monocyclic precursors. These methods offer the advantage of introducing the desired chloro-substituent at an early stage.
One prominent approach is the Fischer indole (B1671886) synthesis , which can be adapted for the preparation of azaindoles. This reaction involves the cyclization of pyridylhydrazones in the presence of an acid catalyst, such as polyphosphoric acid (PPA). researchgate.net By using appropriately substituted pyridylhydrazines and ketones, it is possible to construct the 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, a related azaindole system. researchgate.net While not a direct synthesis of the target compound, this methodology highlights a viable strategy for building the core structure.
Another strategy involves the ring expansion of pyrroles . A reported method describes the insertion of an aryl carbynyl cation equivalent into a pyrrole (B145914) core to generate a 3-arylpyridine motif. acs.org Although this specific example leads to a pyridine (B92270), the concept of ring expansion presents a potential, albeit complex, route to the pyrrolopyridine system.
The Bartoli reaction is a widely used method for forming the pyrrolo[2,3-c]pyridine framework. It typically involves the reaction of a 2-halo-3-nitropyridine with a vinyl Grignard reagent. nbuv.gov.uaresearchgate.net This method is valued for its versatility and the high yields it can produce. nbuv.gov.uaresearchgate.net While the classic Bartoli reaction does not directly install a 3-chloro substituent, modifications to the starting materials or subsequent steps could potentially achieve this.
A two-step alternative to the Bartoli reaction involves the reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by reductive cyclization to yield 2,3-unsubstituted pyrrolo[2,3-c]pyridines with high yields. nbuv.gov.uaresearchgate.net
Targeted Halogenation Strategies for the Pyrrolo[2,3-c]pyridine Framework
The direct and selective introduction of a chlorine atom at the C3 position of a pre-formed 1H-pyrrolo[2,3-c]pyridine nucleus is a common and effective strategy.
Electrophilic Chlorination: A recently developed method utilizes a combination of hydrochloric acid (HCl) and dimethyl sulfoxide (B87167) (DMSO) in hexafluoroisopropanol (HFIP) for the oxidative chlorination of electron-rich heteroarenes, including pyrrolo[2,1-a]isoquinolines. acs.org This approach provides a variety of chlorinated derivatives in good yields and demonstrates the potential for direct C-H chlorination of related pyrrolopyridine systems. acs.org
The use of N-chlorosuccinimide (NCS) is another common method for the targeted halogenation of heterocyclic compounds. acs.org
Functional Group Interconversions and Derivatization Routes Leading to 3-Chloro-1H-pyrrolo[2,3-c]pyridine
Functional group interconversions on a pre-existing pyrrolopyridine scaffold provide a versatile route to this compound. This approach often involves the transformation of other functional groups at the 3-position into a chloro group.
A common precursor for such transformations is a pyrrolo[2,3-c]pyridine derivative with a different substituent at the C3 position, which can then be converted to the desired chloro-derivative. For instance, a hydroxyl group can be converted to a halide. acs.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, base, temperature, and reaction time.
For instance, in palladium-catalyzed cross-coupling reactions, which are frequently used to build the pyrrolopyridine core, the choice of ligand and base can significantly impact the outcome. sci-hub.se In one study focused on a related pyrrolo[3,4-c]carbazole synthesis, an extensive optimization of the catalyst, ligand, base, and solvent was performed to achieve a high yield of 94%. sci-hub.se
Similarly, in the synthesis of pyrrolo[1,2-a]quinoxalines, the amounts of iron and hydrochloric acid, as well as the solvent and reaction atmosphere, were found to be critical factors affecting the reaction yield. bohrium.com
Green Chemistry Approaches and Sustainable Synthetic Practices for Pyrrolopyridine Production
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolopyridines to reduce environmental impact and improve sustainability. ijnc.irjocpr.com These approaches focus on minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency. ijnc.irjocpr.com
Microwave-assisted synthesis has emerged as a valuable green chemistry technique. It can significantly shorten reaction times, increase yields, and lead to purer products. rasayanjournal.co.inmdpi.com This method has been successfully used in the synthesis of various heterocyclic compounds and holds promise for the production of pyrrolopyridines. rasayanjournal.co.inmdpi.com
Multicomponent reactions (MCRs) offer another green synthetic route by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. rasayanjournal.co.inresearchgate.net
The use of greener solvents , such as water, supercritical CO2, and bio-based solvents, is another key aspect of sustainable synthesis. jocpr.com Solvent-free reaction conditions, where possible, are even more environmentally friendly. mdpi.com
In Depth Spectroscopic and Structural Characterization for Research Purposes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3-Chloro-1H-pyrrolo[2,3-c]pyridine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required for complete assignment of all proton and carbon signals and to establish connectivity.
Two-dimensional (2D) NMR techniques are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on both the pyrrole (B145914) and pyridine (B92270) rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). researchgate.net This is the primary method for assigning the ¹³C signals of the molecule by linking them to their known proton counterparts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons, typically over two to four bonds. researchgate.net It is crucial for piecing together the bicyclic scaffold by connecting different fragments of the molecule. For instance, HMBC would show correlations from the pyrrole N-H proton to carbons in both the pyrrole and pyridine rings, confirming the fusion pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This technique is particularly useful for determining the conformation of substituents or for observing interactions between protons on different parts of the molecule that are spatially proximate.
The following table represents predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous heterocyclic systems. The exact experimental values may vary.
| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (N-H) | ~11.5 | - | C2, C3, C7a |
| 2 | ~7.5 | ~125 | C3, C7a |
| 3 | - | ~110 | C2, C7a |
| 4 | ~7.8 | ~128 | C5, C7a |
| 5 | ~7.2 | ~118 | C4, C7 |
| 6 | ~8.1 | ~145 | C5, C7a |
| 7 | - | ~148 | C5, C6 |
| 7a | - | ~135 | C2, C3, C4 |
Disclaimer: This table contains predicted data based on chemical structure and known data for similar compounds. It is for illustrative purposes only.
Solid-State NMR (ssNMR) provides structural information on materials in their solid form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between polymorphs by detecting subtle differences in chemical shifts that arise from variations in crystal packing and intermolecular interactions. While specific ssNMR studies on this compound are not documented, this technique would be the definitive method for identifying and characterizing different solid forms should they exist.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₅ClN₂), HRMS would confirm the molecular weight with high precision (calculated monoisotopic mass: 152.0141).
Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate fragmentation pathways. The presence of chlorine is readily identified by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu Common fragmentation pathways for related chloro-heterocyclic compounds often involve the loss of a chlorine radical (Cl•) or the elimination of hydrogen chloride (HCl). jcsp.org.pk
Predicted Fragmentation Data:
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺• | 152 | Molecular Ion |
| [M+2]⁺• | 154 | Isotope peak for ³⁷Cl |
| [M-Cl]⁺ | 117 | Loss of chlorine radical |
Disclaimer: This table contains predicted data based on chemical structure and known fragmentation patterns of similar compounds. It is for illustrative purposes only.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule's bonds. They are used to identify functional groups and confirm structural features.
FT-IR Spectroscopy: Provides information on the absorption of infrared radiation due to bond vibrations. For this compound, key expected absorptions include:
N-H stretch: A broad band around 3400-3200 cm⁻¹ from the pyrrole ring.
C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
C=C and C=N stretches: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.
C-N stretch: Typically found in the 1350-1250 cm⁻¹ region.
C-Cl stretch: A strong absorption in the 800-600 cm⁻¹ range.
Raman Spectroscopy: Complements FT-IR, as it is sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in Raman spectra.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | ~3300 | FT-IR |
| Aromatic C-H Stretch | ~3100 | FT-IR, Raman |
| C=C / C=N Ring Stretches | 1610-1450 | FT-IR, Raman |
Disclaimer: This table contains predicted data based on the typical vibrational frequencies of the functional groups present. It is for illustrative purposes only.
X-ray Crystallography for Absolute Configuration and Crystal Packing Features of Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-π stacking. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives would yield critical information. For instance, it would confirm the planar nature of the bicyclic ring system and reveal how the molecules pack in the crystal lattice, including the role of the pyrrole N-H group in forming hydrogen-bonded networks.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like this compound, the observed absorptions are typically due to π → π* and n → π* transitions.
π → π transitions:* These are high-intensity absorptions arising from the excitation of electrons in the conjugated π-system of the bicyclic rings.
n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the pyridine nitrogen) into an anti-bonding π* orbital.
The absorption maxima (λ_max) provide information about the extent of conjugation in the molecule. Studies on related furo[2,3-b]pyrrolo[2,3-d]pyridines show characteristic absorption bands in the 250-390 nm region attributed to these transitions. researchgate.net
Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Analogs
A comprehensive review of scientific literature indicates that specific experimental studies on the chiroptical properties of chiral analogs of this compound are not currently available. The stereochemical elucidation of such compounds using Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) remains an area for future investigation. However, the principles of these powerful spectroscopic techniques provide a clear framework for how they would be applied to determine the absolute configuration of chiral derivatives of the this compound scaffold.
Chiroptical spectroscopic methods are essential for determining the three-dimensional arrangement of atoms in chiral molecules. wikipedia.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org For novel chiral compounds, including potential derivatives of this compound, establishing the absolute configuration is crucial for understanding their biological activity and ensuring stereochemical purity.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. nih.gov This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. The pyrrolo[2,3-c]pyridine core of the target compound is an inherent chromophore. If a chiral center were introduced into an analog, for instance, through substitution at the pyrrole nitrogen or on a side chain, the resulting enantiomers would produce mirror-image ECD spectra.
The process of stereochemical elucidation using ECD for a hypothetical chiral analog of this compound would typically involve:
Synthesis and Separation: Synthesis of the chiral analog, often resulting in a racemic mixture, followed by separation of the enantiomers using chiral chromatography.
Experimental Spectra Measurement: Recording the ECD spectra for each enantiomer.
Quantum Chemical Calculations: Using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the ECD spectra for one enantiomer (e.g., the R-configuration) are calculated. nih.gov This involves generating various possible conformations of the molecule and calculating their Boltzmann-weighted average spectrum.
Comparison and Assignment: The experimentally measured ECD spectrum is then compared to the computationally predicted spectrum. A good match between the experimental spectrum of one enantiomer and the calculated spectrum for the R-configuration allows for the unambiguous assignment of the absolute configuration of both enantiomers. nih.gov
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. wikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules, especially those with multiple stereocenters and conformational flexibility. researchgate.netnih.gov
For a chiral analog of this compound, VCD analysis would offer a complementary and often more detailed stereochemical insight compared to ECD. The methodology mirrors that of ECD:
Experimental VCD Measurement: The VCD and infrared absorption spectra of the purified enantiomers are recorded.
Computational Modeling: The vibrational frequencies and rotational strengths are calculated for a chosen enantiomer using quantum chemical methods, typically DFT. wikipedia.org These calculations provide a theoretical VCD spectrum.
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A high degree of similarity allows for the confident assignment of the absolute configuration. wikipedia.org
The combination of ECD and VCD provides a robust platform for the stereochemical elucidation of chiral molecules. While specific data for chiral analogs of this compound are yet to be reported, the application of these chiroptical methods in conjunction with computational chemistry would be the standard and most reliable approach for determining their absolute configurations.
Computational and Theoretical Investigations of 3 Chloro 1h Pyrrolo 2,3 C Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and predict the three-dimensional geometry of molecules. For a molecule like 3-Chloro-1H-pyrrolo[2,3-c]pyridine, DFT calculations would typically be used to optimize the molecular geometry to its lowest energy state. These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles.
For instance, DFT calculations on related compounds like 1H-pyrrolo[2,3-C]pyridin-2(3H)-one have been performed using methods such as B3LYP with a 6-31G** basis set to align theoretical data with experimental findings. Similar studies on other pyrrolopyridine derivatives have used DFT to investigate structural and electronic properties. tandfonline.comacs.org While specific energetic data for this compound is not readily found, computational databases like PubChem provide predicted values such as an XlogP3 of 1.6, which is derived from computational models. uni.lu
Table 1: Predicted Physicochemical Properties for this compound (Note: The following data is based on computational predictions from public databases and may not be derived from direct, peer-reviewed DFT studies.)
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem uni.lu |
| Molecular Weight | 152.58 g/mol | PubChem |
| XlogP3 | 1.6 | PubChem uni.lu |
| Monoisotopic Mass | 152.01413 Da | PubChem uni.lu |
Quantum Chemical Analysis of Reactivity Descriptors
Quantum chemical calculations are essential for predicting the reactivity of a molecule. This is often achieved by analyzing reactivity descriptors such as Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and Molecular Electrostatic Potential (MEP) maps.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For the related compound 1H-pyrrolo[2,3-C]pyridin-2(3H)-one, the HOMO-LUMO gap was calculated to be 5.2 eV, suggesting moderate reactivity. MEP maps for the same compound have been used to highlight nucleophilic sites. For this compound, such analyses would reveal how the chloro-substituent and the nitrogen atoms influence the electron distribution and sites susceptible to electrophilic or nucleophilic attack. Studies on other pyridine (B92270) derivatives have similarly used FMO and MEP analyses to describe reaction pathways. core.ac.uk
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a relatively rigid heterocyclic system like this compound, the analysis would confirm the planarity of the fused ring system. A potential energy surface (PES) map would illustrate the energy landscape as a function of specific geometric parameters, such as the rotation of any substituents, though none are present on the core structure here. DFT studies on substituted pyrrolo[2,3-b]pyridine derivatives have calculated the relative Gibbs free energy to compare the stability of different conformers. tandfonline.com
Simulation of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing valuable data for structural confirmation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared spectroscopy) for this compound would aid in the interpretation of experimental data. Although specific simulations for this compound are not published, DFT methods are routinely used for this purpose. For example, in studies of related compounds, calculated NMR and IR spectra are often compared with experimental data to confirm the synthesized structure. tandfonline.com
Theoretical Studies on Reaction Mechanisms and Transition States for Derivatives
Theoretical chemistry provides deep insights into how chemical reactions occur by mapping the reaction pathways and identifying the high-energy transition states. For derivatives of this compound, computational studies could elucidate mechanisms for reactions such as nucleophilic substitution of the chlorine atom or electrophilic substitution on the pyrrole (B145914) or pyridine rings. DFT calculations are widely used to investigate reaction mechanisms, such as the cyclization dynamics in the formation of pyrrolopyridine rings or in 1,3-dipolar cycloaddition reactions. mdpi.com These studies help rationalize experimental outcomes and predict the feasibility of synthetic routes.
Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, offering a view of dynamic behavior that is not captured by static quantum chemical calculations. For this compound, MD simulations could be used to study its behavior in different solvents, analyzing how solvent molecules arrange around the solute and affect its conformational stability. In medicinal chemistry contexts, MD simulations are frequently used to study the interaction and stability of a ligand within the binding site of a biological target. Such simulations have been performed on derivatives of related scaffolds like 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine to understand their binding to protein kinases. nih.govnih.gov
Chemical Reactivity and Derivatization Strategies of 3 Chloro 1h Pyrrolo 2,3 C Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position
The chlorine atom at the C-3 position of the 1H-pyrrolo[2,3-c]pyridine core is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups, making it a valuable transformation in the synthesis of complex molecules. The amino group of derivatives like 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-c]pyridine can also participate in nucleophilic substitutions. smolecule.com
The electron-deficient nature of the pyridine (B92270) ring system facilitates these reactions. However, traditional electrophilic aromatic substitution methods are often not effective for introducing chlorine substituents onto the pyrrolo[2,3-c]pyridine scaffold due to the deactivated character of the pyridine ring towards electrophilic attack. smolecule.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at C-3 and other Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 3-Chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives. wikipedia.orglibretexts.orglibretexts.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups at various positions of the 7-azaindole (B17877) scaffold. libretexts.orgnih.govorganic-chemistry.org For instance, a one-pot sequential Suzuki-Miyaura cross-coupling has been developed for the synthesis of 3,6-diaryl-7-azaindoles starting from a 3-iodo-6-chloro-7-azaindole precursor. nih.gov The reaction demonstrates high chemoselectivity, with the C-3 position reacting preferentially. nih.govacs.org In some cases, the reaction can be performed in an open flask, simplifying the experimental setup. acs.org A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilized a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.govbohrium.com
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties. mdpi.com This reaction is typically carried out using a palladium catalyst in the presence of a copper co-catalyst. mdpi.com It has been employed in the synthesis of various 7-azaindole derivatives. organic-chemistry.orgmdpi.com
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds. libretexts.orgresearchgate.netnih.gov It has been successfully applied to the amination of halo-7-azaindoles, including at the C-3 position. researchgate.netamazonaws.com The use of specific palladium precatalysts and ligands, such as BrettPhos, has been shown to be effective for these transformations. nih.govamazonaws.com However, attempts to perform C-3 amination on 3-chloro-7-azaindole (B1280606) have been reported to be unsuccessful under certain conditions. amazonaws.com In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was successfully performed at the C-4 position. nih.govbohrium.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrrolo[2,3-c]pyridine Derivatives
| Reaction Type | Position(s) | Coupling Partner | Catalyst System | Product Type | Yield Range | Reference(s) |
| Suzuki-Miyaura | C-3 | Aryl boronic acid | Pd2dba3/SPhos | C-3 monoaryl 7-azaindoles | 67-93% | nih.govacs.org |
| Suzuki-Miyaura | C-3 and C-6 | Aryl boronic acid | Pd2dba3/SPhos | C-3,C-6-diaryl 7-azaindoles | 43-88% | nih.govacs.org |
| Suzuki-Miyaura | C-2 | Arylboronic acid | Not specified | C-2 aryl-7-azaindole | Not specified | nih.govbohrium.com |
| Sonogashira | Not specified | Terminal alkyne | CuI/Pd(PPh3)4 | Alkynyl-7-azaindole | Not specified | mdpi.com |
| Buchwald-Hartwig | C-3 | Primary/secondary amines | BrettPhos precatalyst | N-substituted 3-amino-7-azaindole | Not specified | amazonaws.com |
| Buchwald-Hartwig | C-4 | Secondary amine | RuPhos Pd G2 | N-substituted 4-amino-7-azaindole | 33% | researchgate.netnih.gov |
Electrophilic Aromatic Substitution on the Pyrrole (B145914) and Pyridine Moieties
The pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system is generally more susceptible to electrophilic aromatic substitution than the pyridine ring. tugraz.at Common electrophilic substitution reactions include halogenation and nitration. researchgate.net
Halogenation: Direct halogenation of 7-azaindoles can be achieved using various reagents. For example, regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles can be accomplished with sulfonyl chlorides. researchgate.net Rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) as the chlorinating agent has also been reported. acs.org
Nitration: Nitration of the 7-azaindole core can be achieved using standard nitrating agents. For instance, the C-3 electrophilic nitration of 4-chloro-7-azaindole (B22810) has been carried out using a mixture of nitric acid and sulfuric acid to produce the corresponding 3-nitro derivative in good yield. atlanchimpharma.com The synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole involves sequential halogenation and nitration steps.
Metalation and Lithiation Reactions for Directed Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the pyrrolo[2,3-c]pyridine scaffold. uni-muenchen.de This approach involves the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific position on the aromatic ring.
For example, the methyl group at the C-2 position of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine can direct lithiation to the C-3 position using lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a range of functional groups. Similarly, directed ortho-lithiation of other 7-azaindole derivatives using reagents like s-butyllithium (sBuLi) has been employed for C-5 functionalization. uni-muenchen.de The choice of the metalating agent and reaction conditions is crucial for achieving the desired regioselectivity. researchgate.net
Nitrogen Functionalization Reactions (e.g., Alkylation, Acylation, N-Oxidation)
The nitrogen atoms in the 1H-pyrrolo[2,3-c]pyridine ring system can undergo various functionalization reactions, including alkylation, acylation, and N-oxidation.
N-Alkylation and N-Acylation: The pyrrole nitrogen can be readily alkylated or acylated. For example, N-methylation of 7-azaindole has been reported. nih.gov The N-1 position can also be protected with groups like benzoyl. nii.ac.jp
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. nih.govnii.ac.jp This transformation is often a key step in activating the pyridine ring for subsequent reactions, such as halogenation via a Reissert-Henze type reaction. nii.ac.jppitt.edu The N-oxide can be prepared using reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. nih.gov
Ring Opening and Rearrangement Pathways in Pyrrolo[2,3-c]pyridine Systems
Under certain conditions, pyrrolo[2,3-c]pyridine systems can undergo ring opening and rearrangement reactions. For instance, nucleophilic substitution reactions on 4-chloro-1H-pyrrolo[2,3-b]pyridines with primary amines can sometimes lead to rearrangement to the corresponding 1H-pyrrolo[3,2-c]pyridines. tugraz.at This rearrangement is believed to proceed through a Schiff base intermediate. tugraz.at The stability of the pyrrolo[2,3-c]pyridine ring system can be influenced by pH and temperature, with degradation sometimes occurring under acidic or basic conditions. mdpi.comptfarm.pl For example, hydrolysis of the imide bond in certain pyrrolo[3,4-c]pyridine derivatives has been observed in acidic or basic media at elevated temperatures. ptfarm.pl Thermal stability studies have also been conducted on some derivatives. smolecule.comacs.org
3 Chloro 1h Pyrrolo 2,3 C Pyridine As a Synthetic Intermediate and Privileged Scaffold
Use in the Construction of Complex Polycyclic Heterocyclic Systems
The structural backbone of 3-Chloro-1H-pyrrolo[2,3-c]pyridine serves as an excellent starting point for the synthesis of more elaborate polycyclic heterocyclic systems. The fused pyrrole (B145914) and pyridine (B92270) rings provide a rigid and planar core that can be further annulated to construct intricate molecular architectures. mdpi.com The presence of the chloro group at the 3-position enhances the electrophilicity of the pyrrole ring, facilitating a range of substitution and coupling reactions that are instrumental in building these complex structures. cymitquimica.com
For instance, derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold, which shares the fused pyrrole-six-membered nitrogen heterocycle motif, have been utilized to create tricyclic compounds. These syntheses often involve condensation reactions and the formation of new rings fused to the initial pyrrolopyrimidine core. mdpi.com Such strategies can be conceptually applied to this compound, where the chloro atom can act as a handle for intramolecular cyclizations or as a leaving group in condensation reactions to forge new heterocyclic rings. The resulting polycyclic systems often exhibit unique electronic and steric properties, making them attractive targets for materials science and medicinal chemistry. mdpi.com
A variety of synthetic methods, including multicomponent reactions, have been developed to access novel heterocyclic scaffolds based on the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine frameworks in a single step. ajol.info These approaches highlight the versatility of the underlying pyrrolopyridine core in generating molecular complexity.
Scaffold for Design and Synthesis of Novel Chemical Libraries
The pyrrolo[2,3-c]pyridine scaffold is a valuable template for the design and synthesis of novel chemical libraries for drug discovery. researchgate.net Its ability to be readily functionalized at multiple positions allows for the generation of a diverse set of analogues, which is a cornerstone of modern medicinal chemistry. The chloro substituent in this compound provides a key reactive site for introducing a wide array of chemical moieties through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov
The systematic modification of the pyrrolopyridine core enables the exploration of the chemical space around this privileged scaffold. For example, combinatorial libraries of 6-azaindole (B1212597) derivatives have been synthesized to explore their structure-activity relationships (SAR) for various biological targets. researchgate.net These libraries often feature variations at different positions of the bicyclic ring system, achieved through a sequence of protection, functionalization, and deprotection steps. The insights gained from screening these libraries are crucial for identifying key structural features required for biological activity and for the subsequent optimization of lead compounds. researchgate.net
The development of efficient synthetic routes to substituted pyrrolopyridine derivatives is paramount for the construction of such libraries. researchgate.net The ability to introduce diverse substituents allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.
Precursor in the Total Synthesis of Natural Product Analogs
The pyrrolo[2,3-c]pyridine core is found in several natural products and serves as a key structural motif in the design of their synthetic analogs. beilstein-journals.org The synthesis of these analogs is often pursued to overcome the limited availability of the natural compounds, to explore their structure-activity relationships, and to develop new therapeutic agents with improved properties. The tricyclic pyrrolo[2,3-d]pyrimidinones, for instance, are synthetic analogues of the natural alkaloids deoxyvasicinone (B31485) and mackinazolinone, where a pyrrole ring replaces a benzene (B151609) ring. mdpi.com
While direct total synthesis of natural products starting from this compound is not extensively documented in the provided sources, its potential as a precursor is evident from the synthesis of related structures. The general strategies employed in the total synthesis of pyrrole-containing alkaloids can be adapted to utilize this chloro-substituted scaffold. For example, the construction of the marinoquinoline and aplidiopsamine A natural products has involved the formation of a pyrrolo[2,3-c]quinoline skeleton. beilstein-journals.org The reactivity of this compound could be harnessed in similar synthetic endeavors to generate novel analogs of these and other natural products.
The ability to introduce various substituents onto the pyrrolopyridine ring system through the chloro group allows for the creation of a wide range of natural product analogs, which can then be evaluated for their biological activities.
Application in Divergent Synthesis for Pharmacophore Generation
Divergent synthesis is a powerful strategy in medicinal chemistry for generating a collection of structurally diverse molecules from a common intermediate. This compound is an ideal starting material for such an approach due to the differential reactivity of its chloro substituent and the N-H of the pyrrole ring. This allows for the selective introduction of various pharmacophoric elements at different positions of the scaffold.
The chloro group at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of aryl, alkynyl, and amino substituents, respectively. researchgate.net Concurrently, the pyrrole nitrogen can be alkylated or acylated to introduce further diversity. This divergent approach allows for the rapid generation of a library of compounds with distinct three-dimensional shapes and electronic properties, which is crucial for exploring the structure-activity relationship of a pharmacophore.
For instance, in the synthesis of inhibitors for various kinases, the pyrrolopyridine scaffold serves as the core, and different substituents are introduced to occupy specific pockets in the ATP-binding site of the enzyme. acs.orgjst.go.jp The ability to systematically vary the substituents on the this compound core is instrumental in optimizing the potency and selectivity of these inhibitors. This strategy has been successfully employed in the development of inhibitors for Janus kinase 3 (JAK3) and phosphodiesterase 4B (PDE4B). jst.go.jpnih.gov
Table 1: Examples of Divergent Synthesis from Chloro-Substituted Pyrrolopyridine Scaffolds
| Starting Material Isomer | Reaction Type | Reagents | Product Type | Reference |
| 4-Chloro-7-azaindole (B22810) | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand | 4-Amino-7-azaindole derivatives | nih.gov |
| 4-Chloro-2-iodo-7-azaindole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-4-chloro-7-azaindole derivatives | nih.gov |
| 3-Bromo-4-chloro-7-azaindole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-4-chloro-7-azaindole derivatives | cymitquimica.com |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-1H-pyrrolo[3,2-c]pyridine derivatives | nih.gov |
This table presents examples of reactions on isomers of this compound, illustrating the synthetic potential of the chloro-substituted pyrrolopyridine scaffold.
Development of Advanced Heterocyclic Scaffolds through Rational Chemical Modifications
The rational design and chemical modification of the this compound scaffold are key strategies for the development of advanced heterocyclic systems with tailored properties. researchgate.net By understanding the structure-activity relationships of pyrrolopyridine derivatives, medicinal chemists can make targeted modifications to the core structure to enhance biological activity, improve pharmacokinetic properties, and reduce off-target effects. jst.go.jpnih.gov
The chloro atom in this compound provides a versatile handle for introducing a wide range of functional groups that can modulate the electronic and steric profile of the molecule. researchgate.netcymitquimica.com For example, substitution of the chloro group with different aryl or heteroaryl moieties via Suzuki coupling can lead to compounds with altered target-binding affinities. nih.gov Similarly, the introduction of various substituents on the pyrrole nitrogen can influence the solubility and metabolic stability of the resulting compounds. nih.gov
The development of potent and selective inhibitors of human neutrophil elastase (HNE) and Janus kinase 3 (JAK3) exemplifies this approach. jst.go.jpnih.gov In these studies, systematic modifications of the pyrrolo[2,3-b]pyridine scaffold, including substitutions at various positions, led to the identification of compounds with significantly improved inhibitory activity and selectivity. jst.go.jpnih.gov These findings underscore the importance of rational chemical modifications of the pyrrolopyridine core in the discovery of novel therapeutic agents.
Biological Target Interaction and Mechanistic Studies Non Clinical Focus of 3 Chloro 1h Pyrrolo 2,3 C Pyridine Derivatives
Ligand-Receptor Binding Studies and Enzyme Inhibition Assays (In Vitro)
In vitro assays are crucial for determining the potency and selectivity of 3-chloro-1H-pyrrolo[2,3-c]pyridine derivatives against their intended biological targets. These studies typically involve measuring the binding affinity of the compounds to specific receptors or their ability to inhibit the activity of particular enzymes.
Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have been investigated as multi-kinase inhibitors. bohrium.com For instance, certain compounds from a synthesized series demonstrated selective inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), while others showed broader kinase inhibition profiles, affecting targets such as epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), and cyclin-dependent kinase 2 (CDK2). bohrium.com
Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Janus kinase 3 (JAK3). jst.go.jp An initial hit compound, 6 , from this series displayed inhibitory activity against JAK1, JAK2, and JAK3. jst.go.jp Further modifications led to compounds with significantly increased potency and selectivity for JAK3. jst.go.jp For example, compound 14a showed a more than 100-fold increase in JAK3 inhibitory activity compared to its precursor. jst.go.jp
Another related scaffold, 1H-pyrrolo[3,2-c]pyridine, has yielded potent inhibitors of monopolar spindle 1 (MPS1) kinase. acs.org A high-throughput screening hit, compound 8 , was a potent but non-selective inhibitor of MPS1. acs.org Optimization efforts led to the development of highly potent and selective MPS1 inhibitors. acs.org
In the realm of phosphodiesterase (PDE) inhibition, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been explored as inhibitors of PDE4B. nih.gov Most of the synthesized derivatives exhibited moderate to good inhibitory activity against PDE4B. nih.gov
The following table summarizes the in vitro inhibitory activities of selected pyrrolopyridine derivatives against various kinases.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 6j | VEGFR-2 | - | bohrium.com |
| 6c | VEGFR-2 | - | bohrium.com |
| 6i | Her2/VEGFR-2 | - | bohrium.com |
| 6 | JAK1 | 2900 | jst.go.jp |
| JAK2 | 1800 | jst.go.jp | |
| JAK3 | 1100 | jst.go.jp | |
| 14a | JAK1 | 55 | jst.go.jp |
| JAK2 | 50 | jst.go.jp | |
| JAK3 | 14 | jst.go.jp | |
| 8 | MPS1 | 25 | acs.org |
| CDK2 | 43 | acs.org | |
| 11h | PDE4B | 140 | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Modified Analogs
The systematic modification of the this compound scaffold and its analogs has been instrumental in understanding the relationship between chemical structure and biological activity (SAR), as well as structure and physicochemical properties (SPR).
For 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3, SAR studies revealed that a carbamoyl (B1232498) group at the C5-position and a cycloalkylamino group at the C4-position were critical for enhancing inhibitory activity. jst.go.jp Specifically, the removal of an N-methyl group at the C4-position, in conjunction with the C5-carbamoyl group, led to a dramatic increase in potency. jst.go.jp Further modifications to the C4-substituent highlighted the importance of hydrophobicity for both pharmacological activity and the pharmacokinetic profile. jst.go.jp
In the development of MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, initial efforts focused on improving selectivity against other kinases like CDK2. acs.org Modifications at the C-4 position of the aniline (B41778) substituent were successful in generating compounds with improved selectivity and metabolic stability. acs.org
SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors showed that the size and hydrophobicity of substituents on the amide nitrogen were important for activity and selectivity. nih.gov The introduction of a 3,3-difluoroazetidine (B2684565) ring on the amide resulted in a compound with higher inhibitory activity and better selectivity over PDE4D. nih.gov
For pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, a urea (B33335) linker between the scaffold and a terminal aryl ring was generally more potent than an amide linker. nih.gov The nature of the terminal aryl ring also significantly influenced activity, with 3',5'-bis(trifluoromethyl)phenyl and 4'-morpholino-3'-(trifluoromethyl)phenyl being optimal for diarylurea and diarylamide series, respectively. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Target Binding Prediction and Mechanism Elucidation
Computational methods such as molecular docking and molecular dynamics (MD) simulations have been widely used to predict how this compound derivatives and their analogs bind to their biological targets and to elucidate the underlying mechanisms of interaction.
In the study of pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors, molecular docking was used to understand the binding modes of active compounds with CDK2 and VEGFR-2. bohrium.com Similarly, for 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3, docking calculations helped to confirm the substituent effects on inhibitory activity. jst.go.jp
Structure-based design, heavily reliant on X-ray crystallography and molecular modeling, guided the optimization of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1. acs.org These studies revealed that the inhibitors stabilize an inactive conformation of the kinase. acs.org For pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, docking studies supported the structural considerations of the designed molecules. researchgate.net
Molecular docking of 1H-pyrrolo[2,3-b]pyridine derivatives into the active site of human neutrophil elastase (HNE) suggested that highly active inhibitors adopt geometries favorable for the formation of a Michaelis complex. nih.gov MD simulations of a promising 1H-pyrrolo[2,3-b]pyridine derivative with c-Met kinase showed stable hydrogen bond interactions with key residues in the active site. nih.gov
Elucidation of Molecular Mechanisms of Action in Cell-Free and Model Biological Systems
Beyond simple binding and inhibition assays, studies in cell-free and model biological systems have provided deeper insights into the molecular mechanisms of action of pyrrolopyridine derivatives.
For instance, potent pyrrolo[2,3-d]pyrimidine derivatives were shown to affect cell cycle progression and induce apoptosis in cancer cell lines. bohrium.com 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3 demonstrated immunomodulatory effects by inhibiting interleukin-2-stimulated T-cell proliferation. jst.go.jp
Optimized 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 showed excellent translation of in vitro biochemical potency to cellular assays, effectively inhibiting MPS1 autophosphorylation and exhibiting antiproliferative activity. acs.org These inhibitors were shown to disrupt the spindle assembly checkpoint, a crucial process for proper cell division. acs.org
Derivatives of 1H-pyrrolo[3,2-c]pyridine designed as colchicine-binding site inhibitors potently inhibited tubulin polymerization and disrupted microtubule dynamics in cancer cells. nih.gov This led to G2/M phase cell cycle arrest and apoptosis. nih.gov
Role of the Pyrrolo[2,3-c]pyridine Scaffold in Modulating Protein Function
The pyrrolo[2,3-c]pyridine scaffold and its isomers serve as a versatile platform for designing molecules that can modulate the function of various proteins, most notably kinases and receptors.
The pyrrolopyrimidine core, a close analog, is present in several approved tyrosine kinase inhibitors. bohrium.com The 1H-pyrrolo[2,3-b]pyridine ring can mimic the pyrrolopyrimidine scaffold of known JAK inhibitors, making it a suitable starting point for developing novel immunomodulators. jst.go.jp
In the context of MPS1 inhibition, the 1H-pyrrolo[3,2-c]pyridine scaffold was the basis for a successful medicinal chemistry program that led to potent and selective inhibitors. acs.org Similarly, this scaffold was utilized to develop FMS kinase inhibitors, with some derivatives showing high potency and selectivity. nih.gov
The rigid 1H-pyrrolo[3,2-c]pyridine scaffold has also been used to lock the bioactive conformation of other known anticancer agents, such as combretastatin (B1194345) A-4, to create potent tubulin polymerization inhibitors. nih.gov
Design and Synthesis of Analogs with Improved In Vitro Biological Activity and Selectivity
A primary goal of medicinal chemistry is the design and synthesis of new analogs with enhanced biological activity and selectivity. The this compound framework and its related structures have been the focus of numerous such efforts.
The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives has yielded compounds with selective VEGFR-2 inhibition as well as multi-kinase inhibitors. bohrium.com A key strategy in the synthesis of 1H-pyrrolo[2,3-b]pyridine JAK3 inhibitors involved the introduction of a carbamoyl group at the C5-position and modification of the C4-substituent. jst.go.jp
For the development of MPS1 inhibitors, a structure-based optimization of an initial hit from the 1H-pyrrolo[3,2-c]pyridine series led to a highly potent and selective compound. acs.org The synthetic strategy for these compounds often involved palladium-mediated Sonogashira coupling followed by intramolecular cyclization. acs.org
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides with various aryl and amide substituents was undertaken to develop more potent and selective PDE4B inhibitors. nih.gov A more efficient route for synthesizing 1H-pyrrolo[3,2-c]pyridines with a 1-methylpyrazole (B151067) substituent involved a Sonagashira cross-coupling followed by a base-mediated cyclization. acs.org
Advanced Analytical Methodologies for Research and Discovery
Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detectors (Mass Spectrometry, UV-Vis) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the separation, purification, and quantification of 3-Chloro-1H-pyrrolo[2,3-c]pyridine and its analogs. When coupled with advanced detectors like Mass Spectrometry (MS) and UV-Vis spectroscopy, these methods provide a powerful tool for detailed chemical analysis.
HPLC is widely employed for the analysis of pyrrolopyridine derivatives due to its versatility in handling a wide range of compound polarities and molecular weights. For instance, in the analysis of 1H-pyrrolo[3,2-c]pyridine inhibitors, an Agilent 1200 series HPLC system equipped with a diode array detector and a time-of-flight mass spectrometer has been utilized for both LC/MS and high-resolution mass spectrometry (HRMS) analyses. nih.gov The purity of final compounds is often determined by HPLC, with many studies reporting purities greater than 95%. nih.govbmglabtech.com
A typical HPLC method for the analysis of related pyridine-based pyrrolo[2,3-d]pyrimidine analogs involves a Waters Acquity UPLC system with a BEH C18 column. nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, and detection is performed using a UV detector. nih.gov
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique, especially for more volatile and thermally stable derivatives. It allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio. researchgate.net
The choice between HPLC and GC depends on the physicochemical properties of the specific derivative of this compound being analyzed, such as its volatility, thermal stability, and polarity.
Table 1: Exemplary Chromatographic Conditions for Pyrrolopyridine Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Gradient of MeCN/H₂O | UV | Purity determination of pyridine-based pyrrolo[2,3-d]pyrimidine analogs | nih.gov |
| LC/MS, HRMS | Merck Chromolith SpeedROD (RP-18e, 50 × 4.6 mm) or Merck Purospher STAR (RP-18e, 30 × 4 mm) | Gradient elution | Diode array detector and time-of-flight mass spectrometer | Analysis of 1H-pyrrolo[3,2-c]pyridine inhibitors | nih.gov |
| GC | Not specified | Not specified | Not specified | Purity determination of 5-Chloro-1H-pyrrolo[2,3-b]pyridine | researchgate.net |
Electrophoretic Methods for Separation and Analysis
Electrophoretic methods, particularly capillary electrophoresis (CE), offer a high-resolution separation technique for the analysis of heterocyclic compounds like this compound. CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte.
CE is well-suited for the analysis of small molecules, including kinase inhibitors. nih.gov The technique provides advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. For the analysis of heterocyclic aromatic amines, CE has been successfully coupled with mass spectrometry (CE-MS), providing excellent sensitivity and precision. nih.gov In such methods, the optimization of the background electrolyte, including its pH and composition, is crucial for achieving the desired separation. nih.gov
While specific applications of CE for the direct analysis of this compound are not extensively documented in the literature, the established methods for other heterocyclic compounds and kinase inhibitors provide a strong foundation for its use. nih.govapjhs.comnih.gov For instance, a validated CE method for the determination of imidazole (B134444), a five-membered heterocyclic compound, in pharmaceutical drug substances highlights the potential of this technique for purity and impurity analysis. apjhs.com
Table 2: Capillary Electrophoresis Conditions for Analysis of Related Compounds
| Analyte Type | Capillary | Background Electrolyte | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| Heterocyclic aromatic amines | PVA-coated capillary | 20 mM ammonium (B1175870) acetate, pH 3.0, and 20% methanol | ES-MS | Optimized method for the analysis of 14 heterocyclic amines. | nih.gov |
| Imidazole | Bare fused silica (B1680970) capillary | Potassium dihydrogen phosphate (B84403) at pH 4.0 | UV (210 nm) | Developed a specific and sensitive method for imidazole determination. | apjhs.com |
| Tyrosine kinase inhibitors | Not specified | 50 mM formic acid pH 2.5 | MS/MS | A novel CE-MS/MS method for the determination of four model TKIs. | nih.gov |
Spectrophotometric Assays for Reaction Monitoring and High-Throughput Screening
Spectrophotometric assays, particularly those utilizing UV-Vis spectroscopy, are invaluable for monitoring reaction kinetics and for the development of high-throughput screening (HTS) platforms. The pyrrolo[2,3-c]pyridine core, being a chromophoric system, allows for direct detection by UV-Vis spectrophotometry.
The UV absorption properties of pyridine (B92270) and its derivatives can be used to monitor the progress of a chemical reaction. Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance, can indicate the consumption of reactants and the formation of products. For example, studies on pyridine derivatives have shown distinct UV absorption bands corresponding to π→π* transitions, which are sensitive to the chemical environment and substitution on the pyridine ring. srce.hrclockss.org
In the context of drug discovery, spectrophotometric assays are the backbone of many HTS campaigns. For kinase inhibitors, a variety of assay formats are available that rely on spectrophotometric detection, including fluorescence-based and luminescence-based assays. bmglabtech.com These assays typically measure the activity of a kinase by detecting the phosphorylation of a substrate. An inhibitor, such as a derivative of this compound, would reduce the rate of this reaction, leading to a measurable change in the spectrophotometric signal.
Common HTS-compatible spectrophotometric kinase assays include:
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: These assays measure the transfer of energy between a donor and an acceptor fluorophore. The binding of a phosphorylated substrate to a specific antibody can bring the fluorophores into proximity, generating a FRET signal. bmglabtech.com
Luciferase-based Assays: These assays, such as the Kinase-Glo® assay, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. The luciferase enzyme uses ATP to produce light, so a decrease in kinase activity due to an inhibitor results in a higher luminescent signal. nih.govpromega.com
These assays can be adapted to screen large libraries of compounds derived from the this compound scaffold to identify potent kinase inhibitors.
Development of High-Throughput Screening (HTS) Assays for Compound Activity and Library Evaluation
The discovery of novel therapeutic agents based on the this compound scaffold is greatly accelerated by the use of high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds for their biological activity against a specific target, such as a protein kinase.
The development of a robust HTS assay is a critical first step. This involves selecting an appropriate assay format, optimizing assay conditions, and validating the assay's performance. For kinase targets, cell-free biochemical assays are often the primary choice for HTS. nih.gov These assays measure the direct inhibition of the kinase enzyme by the test compounds.
A common approach is to screen a kinase-focused compound library. For instance, a series of 1H-pyrrolo[3,2-c]pyridines were discovered as potent inhibitors of the mitotic kinase MPS1 through an HTS campaign of an in-house kinase-focused library. enamine.net Similarly, screening of a kinase inhibitor library led to the identification of a pyrrolopyridine compound as an inhibitor of Chikungunya virus-associated cell death. plos.org
The process of HTS assay development and library evaluation typically involves:
Assay Design and Optimization: Selecting a suitable assay technology (e.g., TR-FRET, AlphaScreen, or a luciferase-based assay) and optimizing parameters such as enzyme and substrate concentrations, and incubation time. nih.govthermofisher.com
Primary Screening: Screening a large compound library at a single concentration to identify initial "hits."
Hit Confirmation and Dose-Response Analysis: Re-testing the primary hits to confirm their activity and determining their potency (e.g., IC50 value) by testing them at multiple concentrations.
Secondary and Orthogonal Assays: Using different assay formats to eliminate false positives and to further characterize the mechanism of action of the confirmed hits.
Selectivity Profiling: Testing the hits against a panel of other kinases to determine their selectivity, which is a crucial factor for minimizing off-target effects. nih.gov
The azaindole scaffold, which is structurally related to pyrrolopyridines, is recognized as a "privileged structure" in medicinal chemistry, particularly for the design of kinase inhibitors. pharmablock.comscielo.br This underscores the potential of HTS campaigns focused on libraries of this compound derivatives for discovering novel and potent kinase inhibitors.
Future Research Directions and Emerging Applications
Exploration of Novel and More Efficient Synthetic Routes and Catalyst Development
The development of efficient and sustainable synthetic methodologies is paramount for the broader application of 3-Chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives. Current research focuses on advancing existing protocols and discovering new catalytic systems to improve yield, reduce environmental impact, and enhance molecular diversity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are foundational in the synthesis of pyrrolopyridine derivatives. smolecule.com Future efforts will likely concentrate on developing more active and robust palladium catalysts. For instance, the use of specialized phosphine (B1218219) ligands can improve catalyst performance and expand the substrate scope. nih.gov Research into alternative, more earth-abundant and less toxic metal catalysts, such as iron and copper, is also a significant trend. mdpi.com Iron-catalyzed cyclization reactions have shown high efficiency in constructing pyridine (B92270) rings, offering a potentially greener alternative to palladium. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and improve yields in the preparation of pyrrolopyridine derivatives. smolecule.com Further exploration of microwave-assisted protocols, combined with novel catalyst systems, could lead to even more efficient and rapid synthetic routes.
The table below summarizes some of the key areas for future research in the synthesis of this compound.
| Research Area | Focus | Potential Impact |
| Catalyst Development | Design of more active and stable palladium catalysts; Exploration of iron, copper, and other earth-abundant metal catalysts. | Increased reaction efficiency, reduced cost, and lower environmental impact. |
| Reaction Conditions | Optimization of microwave-assisted synthesis; Development of solvent-free or green solvent-based reaction protocols. | Faster reaction times, higher yields, and improved sustainability of the synthetic process. |
| Synthetic Strategies | Development of novel one-pot, multi-component reactions; Exploration of C-H activation strategies. | More streamlined and atom-economical synthetic routes to complex pyrrolopyridine derivatives. |
Integration of this compound into Material Science and Supramolecular Chemistry
The distinct electronic and structural properties of the this compound scaffold make it an attractive building block for the creation of novel materials with tailored functionalities. Its planar, aromatic structure and the presence of nitrogen atoms for coordination and hydrogen bonding offer significant potential in material science and supramolecular chemistry.
In material science, derivatives of this compound could be investigated for applications in organic electronics. The pyrrolopyridine core can be functionalized to tune its photophysical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to form extended π-conjugated systems through polymerization or by incorporating other aromatic units is a key area of exploration.
In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the pyrrole (B145914) N-H and the pyridine nitrogen, along with potential halogen bonding involving the chlorine atom, can be exploited to construct well-defined supramolecular architectures. These could include self-assembling monolayers, liquid crystals, and porous organic frameworks (POFs). The design of specific host-guest systems where the pyrrolopyridine unit acts as a recognition motif is another promising direction.
| Field | Potential Application | Key Properties of this compound |
| Material Science | Organic Electronics (OLEDs, OPVs, OFETs) | Tunable electronic properties, planarity for π-stacking. |
| Supramolecular Chemistry | Self-Assembling Materials, Host-Guest Systems | Hydrogen bonding sites, potential for halogen bonding. |
Development of Advanced Biological Probes and Imaging Agents for Research (Non-Clinical)
The pyrrolopyridine scaffold is a recognized pharmacophore, and this compound serves as a valuable starting point for the development of sophisticated biological probes and imaging agents for non-clinical research. These tools are crucial for understanding complex biological processes at the molecular level.
Derivatives of this compound can be labeled with radioisotopes, such as iodine-125, to create radiotracers for in vitro and in vivo imaging techniques like autoradiography and positron emission tomography (PET). google.comnih.gov For instance, radioiodinated pyrrolopyridine derivatives have been developed and evaluated for their potential to bind to and image tau protein aggregates, which are implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Future research will focus on optimizing the affinity and selectivity of these probes for their biological targets, as well as improving their pharmacokinetic properties for in vivo applications. nih.gov
Fluorescent labeling of this compound derivatives is another promising area. By attaching fluorophores, researchers can create probes for fluorescence microscopy, enabling the visualization of specific biomolecules or cellular structures. The development of probes with environmentally sensitive fluorescence (e.g., solvatochromic or responsive to changes in pH or ion concentration) would be particularly valuable for studying dynamic cellular processes.
| Imaging Modality | Probe Type | Research Application | Key Development Areas |
| Radiotracer Imaging | Radioiodinated derivatives | Visualization of protein aggregates (e.g., Tau) | Enhancing target affinity and selectivity, optimizing pharmacokinetics. |
| Fluorescence Microscopy | Fluorophore-conjugated derivatives | Localization of specific biomolecules, sensing of cellular environment | Designing probes with improved photostability and responsive fluorescence. |
Application in Chemoinformatics and Virtual Screening for Lead Compound Discovery
Chemoinformatics and virtual screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. The this compound scaffold is well-suited for such in silico approaches due to its established biological relevance and the availability of synthetic methods for generating diverse libraries of derivatives.
Virtual screening campaigns can be designed to explore large chemical databases for compounds containing the this compound core that are predicted to bind to a specific biological target. This can be achieved through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which utilize the three-dimensional structure of the target protein. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of pyrrolopyridine derivatives with their biological activity. nih.gov
These computational approaches can guide the synthesis of focused compound libraries with a higher probability of containing active molecules, thereby accelerating the hit-to-lead optimization process. The integration of chemoinformatics with synthetic chemistry allows for a more rational and efficient exploration of the chemical space around the this compound scaffold.
Sustainable and Circular Economy Aspects in the Production and Use of Pyrrolopyridines
The principles of sustainable chemistry and the circular economy are increasingly influencing the chemical industry, with a focus on minimizing waste, reducing the use of hazardous substances, and designing products for reuse and recycling. chemiehoch3.deellenmacarthurfoundation.orgresearchgate.netplasticsforchange.org These concepts are highly relevant to the production and application of this compound and its derivatives.
Future research in this area will aim to develop more sustainable synthetic routes that utilize renewable feedstocks, employ greener solvents, and minimize energy consumption. rsc.org The development of catalytic processes that can be run under milder conditions and with higher atom economy will be a key focus. Furthermore, exploring the potential for recycling and reusing catalysts is an important aspect of creating a more circular manufacturing process.
From a product lifecycle perspective, the design of pyrrolopyridine-based molecules with biodegradability or the potential for chemical recycling at the end of their use will be a significant challenge and an important research direction. This "cradle-to-cradle" approach aims to ensure that the materials used in the synthesis of these valuable compounds are not lost as waste but are instead reintegrated into the value chain. renewablematter.eu
Machine Learning and Artificial Intelligence (AI) in Predicting Reactivity, Properties, and Biological Activity
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize many aspects of chemical research, from reaction prediction to drug discovery. ijnc.irneurips.cc For this compound, these computational tools offer exciting possibilities for accelerating research and development.
ML models can be trained on existing datasets of chemical reactions to predict the outcome of new synthetic transformations, optimize reaction conditions, and even suggest novel synthetic routes. researchgate.net This can significantly reduce the amount of time and resources required for experimental work. Similarly, AI algorithms can be used to predict the physicochemical properties of novel pyrrolopyridine derivatives, such as their solubility, stability, and lipophilicity, which are crucial for their application in materials science and medicinal chemistry.
In the context of drug discovery, ML models can be developed to predict the biological activity of virtual libraries of this compound derivatives against a range of biological targets. nih.gov These models can learn complex structure-activity relationships from experimental data and identify novel compounds with high predicted potency and selectivity. rsc.org The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system for the rapid design, synthesis, and testing of new functional molecules.
Q & A
Q. What are the common synthetic routes for 3-Chloro-1H-pyrrolo[2,3-c]pyridine?
Synthesis typically involves cyclization and halogenation strategies. For example:
- Cyclization : Reacting substituted pyridine precursors with pyrrole derivatives under acidic conditions to form the fused pyrrolopyridine core.
- Halogenation : Introducing the chloro substituent via electrophilic substitution (e.g., using N-chlorosuccinimide) or nucleophilic displacement of bromine intermediates (as seen in related bromo derivatives) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard for isolating high-purity products .
Q. How is the structural identity of this compound confirmed experimentally?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and substituent positions. For example, the chloro group deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What reactivity patterns are associated with the chloro substituent in this compound?
The chloro group enables:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids using Pd catalysts (e.g., Pd(PPh)) to introduce aryl/heteroaryl groups .
- Nucleophilic Substitution : Replacement with amines or thiols under basic conditions .
- Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the chloro group; meta-directing behavior observed in similar systems .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound’s electronic structure?
Q. What intermolecular interactions dominate the crystal packing of this compound?
High-resolution X-ray studies identify:
Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?
SAR strategies involve:
- Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) at positions 5 or 7 to modulate bioactivity .
- Biological Assays : Testing derivatives for kinase inhibition (e.g., CDK1) or antiproliferative effects in cancer cell lines (e.g., DMPM models) .
- Synergistic Studies : Combining derivatives with chemotherapeutics (e.g., paclitaxel) to assess enhanced cytotoxicity .
Q. What analytical challenges arise in characterizing trace impurities during synthesis?
Key challenges and solutions:
- Byproduct Identification : LC-MS and F NMR (if fluorinated intermediates are used) detect low-abundance species .
- Quantitative Analysis : HPLC with UV detection (λ = 254 nm) quantifies impurities against calibrated standards .
- Example Workflow :
- Step 1: Synthesize compound using optimized conditions (e.g., 110°C, 6 hours).
- Step 2: Extract with ethyl acetate, dry over NaSO, and purify via flash chromatography .
Methodological Considerations
Q. How is regioselectivity achieved in halogenation reactions of pyrrolo[2,3-c]pyridine derivatives?
Regioselectivity is controlled by:
Q. What protocols optimize yield in palladium-catalyzed cross-coupling reactions?
Best practices include:
Q. How do proton pump inhibitory effects of this compound derivatives compare to commercial drugs?
Preclinical studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
